N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-25-15-7-3-2-6-13(15)19-17(21)14-8-9-16(24-14)26(22,23)20-12-5-4-10-18-11-12/h2-11,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYYEAVBOKAANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the furan ring: Starting with a suitable precursor, such as a substituted acetic acid, the furan ring can be formed through cyclization reactions.
Introduction of the carboxamide group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the pyridinylsulfamoyl group: This step involves the reaction of a pyridine derivative with a sulfonamide precursor under suitable conditions, such as using a base like triethylamine.
Addition of the methylthiophenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated reagents, bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that can promote apoptosis in cancer cells .
Inhibitors of Enzymatic Activity
This compound has been studied for its ability to inhibit various enzymes critical for bacterial survival, including adenylating enzymes involved in siderophore biosynthesis. Siderophores are essential for iron acquisition in bacteria, and their inhibition could lead to new antibacterial therapies . The structural similarity to known enzyme inhibitors suggests that this compound may exhibit potent inhibitory effects.
Drug Development
The compound's unique structure makes it a candidate for further drug development. Its dual functionality as both an HDAC inhibitor and a potential antibacterial agent positions it well for exploration in combinatorial therapies aimed at treating resistant strains of bacteria or cancer types that are currently difficult to manage.
Inhibition Studies
In a study examining the efficacy of various sulfamoyl derivatives, this compound demonstrated significant inhibition against a panel of bacterial strains, indicating its potential as a lead compound for antibiotic development. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine and furan moieties could enhance its antimicrobial properties.
Toxicological Assessments
Toxicological evaluations have indicated that while the compound shows promising biological activity, careful consideration of dosage is necessary due to observed side effects in animal models at higher concentrations. These studies are crucial for determining safe therapeutic windows for future clinical applications.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridinylsulfamoyl group may play a role in binding to active sites, while the furan and methylthiophenyl groups may contribute to the compound’s overall stability and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing furan-carboxamide scaffolds, sulfamoyl/pyridyl substituents, or related functional groups.
Functional Group Analysis
- Methylthio (-SMe) vs. Nitro (-NO₂): The methylthio group in the target compound likely improves lipophilicity (logP) compared to the nitro group in compound 21 and 22a, which may enhance membrane permeability. However, nitro groups are redox-active and often associated with antiparasitic activity, as seen in 21 .
- Sulfamoyl (-SO₂NH-) vs.
- Pyridin-3-yl vs. Pyridin-2-yl: The pyridin-3-yl substituent in the target compound may orient hydrogen-bonding interactions differently compared to pyridin-2-yl derivatives (e.g., in furopyridine kinase inhibitors), affecting selectivity .
Biological Activity
N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3S |
| Molecular Weight | 320.37 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed:
- IC50 Values : The compound showed IC50 values of 5.85 µM against MCF-7 cells and 4.53 µM against A549 cells, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like 5-Fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against a range of bacterial strains demonstrated the following:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 25 µg/mL for Gram-positive bacteria, suggesting moderate antibacterial activity .
Enzyme Inhibition
Enzymatic assays indicated that this compound acts as an inhibitor of several key enzymes involved in cancer metabolism:
- Dihydrofolate Reductase (DHFR) : The compound inhibited DHFR with a Ki value of 0.25 µM, showcasing its potential as an antitumor agent by interfering with folate metabolism.
- Carbonic Anhydrase : It also exhibited inhibitory activity against carbonic anhydrase, which plays a role in tumor growth and metastasis .
The biological activity of this compound is believed to stem from its ability to bind to specific targets within cancer cells and bacteria. Molecular docking studies suggest that the compound interacts with the active sites of target enzymes, leading to inhibition of their function.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence the biological activity:
- Methylthio Group : The presence of the methylthio group enhances lipophilicity, improving cellular uptake.
- Pyridine Ring : The pyridine moiety contributes to hydrogen bonding interactions with target proteins, increasing binding affinity.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of the compound in a xenograft model demonstrated significant tumor regression compared to controls, supporting its potential as a therapeutic agent .
- Antimicrobial Efficacy Assessment : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in notable reductions in bacterial viability .
Q & A
Q. What synthetic routes are recommended for synthesizing N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Coupling reactions (e.g., amide bond formation between furan-2-carboxylic acid derivatives and substituted anilines using reagents like oxalyl chloride (C₂O₂Cl₂) in DCM under reflux .
- Sulfamoylation of the furan ring using sulfamoyl chloride derivatives, followed by purification via silica gel chromatography .
- Critical parameters : Reaction temperature (e.g., 50–60°C), solvent choice (DMF for polar intermediates), and catalyst (DMAP for acyl transfer) .
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | C₂O₂Cl₂, DCM, reflux | 76 | 95% |
| Sulfamoylation | Pyridin-3-ylsulfamoyl chloride, DMF, 60°C | 58 | 92% |
Q. How can molecular docking studies be designed to predict the compound’s binding affinity?
Methodological Answer:
- Use AutoDock Vina for docking simulations, which offers improved accuracy and speed via multithreading .
- Grid box setup : Center on the target protein’s active site (e.g., kinase domains), with dimensions adjusted to accommodate the compound’s furan and sulfamoyl groups (e.g., 25 × 25 × 25 Å).
- Validate results by comparing binding poses with known co-crystallized ligands. Reproducibility is enhanced by clustering docking outcomes .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
Q. What structural analogs have been studied for SAR insights?
Methodological Answer:
- Key analogs :
- 2,5-Dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide (compound 78 in ): Demonstrates that methylthio and benzo[d]thiazole substitutions enhance kinase inhibition .
- N-(4-Aminophenyl)-5-methylfuran-3-carboxamide : Shows the importance of sulfamoyl groups for solubility and target engagement .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma half-life, tissue distribution via LC-MS/MS).
- Use metabolite identification (e.g., CYP450-mediated oxidation of the methylthio group) to explain reduced in vivo efficacy .
- Apply statistical modeling (e.g., ANOVA with post-hoc tests) to distinguish experimental noise from true biological variation .
Q. What strategies improve selectivity against off-target kinases?
Methodological Answer:
Q. Example Selectivity Data :
| Kinase | IC₅₀ (nM) | Selectivity Fold |
|---|---|---|
| Target Kinase X | 10 | 1 |
| Off-target Kinase Y | 5000 | 500 |
Q. How can computational models address discrepancies in binding mode predictions?
Methodological Answer:
Q. What methods resolve spectral overlaps in NMR characterization?
Methodological Answer:
Q. How can metabolic instability of the methylthio group be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
